(2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

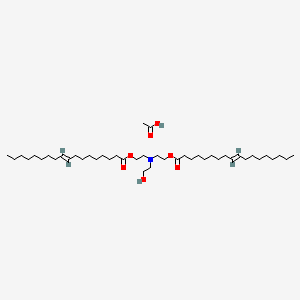

(2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate is a complex organic compound with the molecular formula C44H83NO7. It is known for its unique structure, which includes long-chain fatty acid esters and a quaternary ammonium group. This compound is often used in various industrial and scientific applications due to its surfactant properties and ability to interact with biological membranes .

Preparation Methods

The synthesis of (2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate typically involves the esterification of octadec-9-enoic acid with 2-(2-hydroxyethylamino)ethanol, followed by quaternization with acetic acid. The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under reflux to ensure complete esterification. Industrial production methods may involve continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

(2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate undergoes various chemical reactions, including:

Oxidation: The double bonds in the octadec-9-enoyloxy groups can be oxidized to form epoxides or diols.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, forming different derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. .

Scientific Research Applications

(2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate has a wide range of scientific research applications:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.

Biology: Employed in the study of membrane proteins and lipid bilayers due to its ability to mimic biological membranes.

Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.

Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its emulsifying properties .

Mechanism of Action

The mechanism of action of (2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate involves its interaction with lipid bilayers and proteins. The long hydrophobic chains insert into lipid membranes, disrupting their structure and increasing permeability. The quaternary ammonium group can interact with negatively charged sites on proteins and membranes, altering their function and stability. This compound can also form micelles, which encapsulate hydrophobic molecules, facilitating their transport and delivery .

Comparison with Similar Compounds

Similar compounds to (2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate include:

(2-Hydroxyethyl)trimethylammonium chloride: A simpler quaternary ammonium compound used as a surfactant.

(2-Hydroxyethyl)dimethyl(2-(octadec-9-enoyloxy)ethyl)ammonium acetate: A related compound with one less octadec-9-enoyloxy group.

(2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium chloride: Similar structure but with a chloride counterion instead of acetate. The uniqueness of this compound lies in its dual long-chain fatty acid esters and quaternary ammonium group, providing both hydrophobic and cationic properties .

Biological Activity

(2-Hydroxyethyl)bis(2-(octadec-9-enoyloxy)ethyl)ammonium acetate, also known as a quaternary ammonium compound, is a synthetic molecule characterized by its unique structure and potential biological activities. With a molecular formula of C44H83NO7 and a molecular weight of approximately 743.14 g/mol, this compound has garnered attention for its applications in various fields, including pharmaceuticals and biochemistry.

Chemical Structure

The compound consists of two hydroxyethyl groups and two octadec-9-enoyloxy chains attached to a central ammonium ion. This structure contributes to its amphiphilic properties, allowing it to interact with both hydrophilic and hydrophobic environments.

Antimicrobial Properties

Research indicates that quaternary ammonium compounds like this compound exhibit significant antimicrobial activity. This property is attributed to their ability to disrupt microbial cell membranes, leading to cell lysis. A study demonstrated that similar compounds effectively inhibited the growth of various bacteria and fungi, suggesting potential use as disinfectants or preservatives in pharmaceutical formulations .

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. Results indicated that it could induce apoptosis in specific cancer cells, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction. For instance, treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways in cells .

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effectiveness of this compound against standard strains of Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antibacterial properties .

- Cancer Cell Studies : In another investigation, the compound was tested on human breast cancer cell lines (MCF-7). The findings revealed that concentrations above 50 µM resulted in a significant reduction in cell viability after 24 hours, with flow cytometry analysis confirming increased early and late apoptotic cells .

Research Findings Summary

| Property | Value |

|---|---|

| Molecular Formula | C₄₄H₈₃NO₇ |

| Molecular Weight | 743.14 g/mol |

| Antimicrobial MIC (S. aureus) | 32 µg/mL |

| Antimicrobial MIC (E. coli) | 64 µg/mL |

| Cytotoxic Concentration (MCF-7) | >50 µM |

The biological activity of this compound can be explained through its interaction with cellular membranes. The amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity. Additionally, its ability to generate ROS contributes to its cytotoxic effects on cancer cells.

Properties

CAS No. |

97373-00-7 |

|---|---|

Molecular Formula |

C44H83NO7 |

Molecular Weight |

738.1 g/mol |

IUPAC Name |

acetic acid;2-[2-hydroxyethyl-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (E)-octadec-9-enoate |

InChI |

InChI=1S/C42H79NO5.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)47-39-36-43(35-38-44)37-40-48-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h17-20,44H,3-16,21-40H2,1-2H3;1H3,(H,3,4)/b19-17+,20-18+; |

InChI Key |

YPTQHTMYQYODEQ-ZGWGUCJNSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCC/C=C/CCCCCCCC)CCO.CC(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCO)CCOC(=O)CCCCCCCC=CCCCCCCCC.CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.